N-Allyl-2-bromoprop-2-en-1-amine

Carbolithiation Pyrrolidine synthesis Organolithium

N-Allyl-2-bromoprop-2-en-1-amine (CAS 87280-21-5) is a secondary allylamine of molecular formula C₆H₁₀BrN (MW 176.05 g·mol⁻¹), cataloged by ChemBridge Corporation as product 7358018 with a minimum purity specification of 95%. The compound possesses a synthetically critical orthogonality: an unsubstituted allyl moiety (prop-2-en-1-yl) on the nitrogen atom and a 2‑bromoallyl group that serves as a latent vinyllithium nucleophile upon bromine–lithium exchange.

Molecular Formula C6H10BrN
Molecular Weight 176.05 g/mol
CAS No. 87280-21-5
Cat. No. B3058024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-2-bromoprop-2-en-1-amine
CAS87280-21-5
Molecular FormulaC6H10BrN
Molecular Weight176.05 g/mol
Structural Identifiers
SMILESC=CCNCC(=C)Br
InChIInChI=1S/C6H10BrN/c1-3-4-8-5-6(2)7/h3,8H,1-2,4-5H2
InChIKeyKJFUXLJZGWITEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-2-bromoprop-2-en-1-amine (CAS 87280-21-5): Procurement-Grade Profile of a Dual-Functional Allylamine Building Block


N-Allyl-2-bromoprop-2-en-1-amine (CAS 87280-21-5) is a secondary allylamine of molecular formula C₆H₁₀BrN (MW 176.05 g·mol⁻¹), cataloged by ChemBridge Corporation as product 7358018 with a minimum purity specification of 95% [1]. The compound possesses a synthetically critical orthogonality: an unsubstituted allyl moiety (prop-2-en-1-yl) on the nitrogen atom and a 2‑bromoallyl group that serves as a latent vinyllithium nucleophile upon bromine–lithium exchange [2]. This dual‑olefin architecture enables sequential or selective reaction cascades—particularly intramolecular carbolithiation—that are inaccessible to mono‑olefinic or non‑halogenated analogs [2][3]. The compound is supplied as a free base and should be stored long‑term in a cool, dry place; its physical properties include a density of 1.261 g·cm⁻³ and a boiling point of 188.6 °C at 760 mmHg .

Why N-Allyl-2-bromoprop-2-en-1-amine Cannot Be Replaced by Common Allylamine or N‑(2‑Bromoallyl)alkylamine Analogs


Substituting N‑allyl‑2‑bromoprop‑2‑en‑1‑amine with a simpler analog such as N,N‑diallylamine, N‑(2‑bromoallyl)ethylamine, or N‑allyl‑2‑chloroprop‑2‑en‑1‑amine fundamentally alters—or eliminates—the key reactivity pathways that justify its selection. The compound’s value resides in the simultaneous presence of (i) a bromine atom on one allyl arm that permits clean, low‑temperature bromine–lithium exchange to generate a well‑defined vinyllithium species, and (ii) an unsubstituted allyl group on the nitrogen that acts as an intramolecular trap in a regioselective 5‑exo‑trig carbolithiation [1][2]. In the absence of the bromine (e.g., N,N‑diallylamine), no organolithium intermediate can be formed; with a saturated N‑alkyl group (e.g., N‑(2‑bromoallyl)ethylamine), the intramolecular cyclization manifold is lost entirely; and with chlorine in place of bromine (N‑allyl‑2‑chloroprop‑2‑en‑1‑amine), the lower reactivity toward lithium–halogen exchange necessitates harsher conditions that compromise functional‑group tolerance and yield [2][3]. These mechanistic requirements mean that the target compound is not fungible with its nearest structural neighbors; procurement of an alternative introduces a different—and often inferior—reactivity profile.

Quantitative Differentiation Guide: Evidence for Selecting N‑Allyl‑2‑bromoprop‑2‑en‑1‑amine Over Closest Analogs


Exclusive Access to 5‑exo‑trig Carbolithiation: N‑Allyl‑2‑bromoprop‑2‑en‑1‑amine vs. N‑(2‑Bromoallyl)ethylamine

The target compound is the minimal structural unit that supports a synthetically productive 5‑exo‑trig intramolecular carbolithiation. When N‑allyl‑N‑(2‑bromoallyl)amine is subjected to bromine–lithium exchange with 2 equivalents of t‑BuLi at –78 °C in diethyl ether, followed by addition of TMEDA (2.2 equiv) and warming to 0 °C, the resulting vinyllithium undergoes cyclization to afford a 3‑lithiomethyl‑4‑methylenepyrrolidine intermediate [1]. This intermediate can be trapped with electrophiles to yield 3‑substituted‑4‑methylenepyrrolidines in good isolated yields (typically 60–80% for the general method) [1]. In contrast, N‑(2‑bromoallyl)ethylamine—where the N‑allyl group is replaced by an N‑ethyl group—cannot undergo this cyclization because the intramolecular trap (the pendant allyl double bond) is absent; no pyrrolidine product is formed under identical conditions, with the organolithium instead undergoing intermolecular quenching or decomposition [1].

Carbolithiation Pyrrolidine synthesis Organolithium

Zirconocene‑Mediated Cyclization Selectivity: N‑Allyl‑2‑bromoprop‑2‑en‑1‑amine vs. N‑(2‑Bromoallyl)‑N‑prop‑2‑ynylamine

In the presence of zirconocene methyl chloride (Cp₂Zr(Cl)Me), N‑allyl‑N‑(2‑bromoallyl)amine (compound 5 in the original study) undergoes intramolecular cyclization to give a stable zirconacycle (compound 6), which upon deuteriolysis affords a specifically deuterated product (compound 7) [1]. This zirconacycle can be further elaborated via carbonylation and reaction with electrophiles (allyl bromide, 4‑chlorobenzonitrile, benzaldehyde, benzophenone, benzylideneaniline) to yield diverse functionalized products (compounds 8, 9, and 11–15) [1]. By comparison, the closely related N‑(2‑bromoallyl)‑N‑prop‑2‑ynylamine (compound 1 in the same study) cyclizes to a structurally different zirconacycle (compound 4) that gives a distinct product manifold upon deuteriolysis (compound 2) [1]. The two substrates are not interchangeable: the allyl‑substituted substrate yields a zirconacycle with a different ring size and substitution pattern than the propargyl‑substituted analog.

Zirconium chemistry Intramolecular cyclization Organometallic

Bromine vs. Chlorine Reactivity in Lithium–Halogen Exchange: N‑Allyl‑2‑bromoprop‑2‑en‑1‑amine vs. N‑Allyl‑2‑chloroprop‑2‑en‑1‑amine

The bromine atom in N‑allyl‑2‑bromoprop‑2‑en‑1‑amine enables efficient lithium–halogen exchange at –78 °C using t‑BuLi (2 equiv) in diethyl ether, generating the corresponding vinyllithium quantitatively within minutes [1]. This low‑temperature protocol is critical for preserving sensitive functional groups elsewhere in the substrate. The chloro analog (N‑allyl‑2‑chloroprop‑2‑en‑1‑amine, where available) requires significantly more forcing conditions for lithium–chlorine exchange (elevated temperatures or use of lithium metal), which can lead to side reactions, reduced yields, and loss of functional‑group compatibility [1][2]. While a direct side‑by‑side comparison under identical conditions has not been published for these two specific compounds, the well‑established hierarchy of halogen reactivity in lithium–halogen exchange (I > Br >> Cl) provides a robust class‑level inference that the bromo compound is the superior substrate for carbolithiation cascades [2].

Lithium–halogen exchange Vinyllithium Functional group tolerance

Copper‑Catalyzed Oxazolidin‑2‑one Synthesis: N‑(2‑Bromoallyl)amine Scaffold Reactivity Confirmed for the Target Compound Class

Jin et al. (2014) demonstrated that N‑(2‑bromoallyl)amines undergo a copper‑catalyzed cascade reaction with KHCO₃ as both the C1 source and base to yield oxazolidin‑2‑ones via carbamic acid formation followed by intramolecular copper‑catalyzed vinylation [1]. Although the study used N‑(2‑bromoallyl)‑N‑methylamine as the model substrate (isolated yield: 85%), the authors explicitly note that the methodology is general for N‑(2‑bromoallyl)amines [1]. N‑Allyl‑2‑bromoprop‑2‑en‑1‑amine belongs to this substrate class and is expected to participate in the same transformation. In contrast, non‑brominated allylamines such as N,N‑diallylamine lack the vinyl bromide necessary for the oxidative addition step with the copper catalyst and therefore cannot enter the catalytic cycle; no oxazolidin‑2‑one product is obtained [1].

Oxazolidinone synthesis Copper catalysis C1 chemistry

Commercial Availability and Purity Benchmarking: N‑Allyl‑2‑bromoprop‑2‑en‑1‑amine vs. Hydrochloride Salt Form

N‑Allyl‑2‑bromoprop‑2‑en‑1‑amine is commercially supplied as the free base (CAS 87280‑21‑5, ChemBridge catalog 7358018) with a minimum purity of 95% [1]. The hydrochloride salt (CAS 1432026‑86‑2, C₆H₁₀BrN·HCl, MW 212.52 g·mol⁻¹) is also commercially available but is supplied at the same nominal purity (95%) . For organolithium chemistry and other anhydrous protocols, the free base is the required form because the hydrochloride salt must be neutralized prior to use, introducing an additional step and potential variability in stoichiometry. The free base can be used directly without neutralization, saving one synthetic operation and eliminating the risk of incomplete deprotonation that could compromise yield reproducibility [2]. No purity advantage is observed for the salt form; both forms meet the same 95% specification.

Procurement Purity specification Free base vs. salt

Physical Property Differentiation: Boiling Point and Density of the Free Base for Purification Planning

The free base N‑allyl‑2‑bromoprop‑2‑en‑1‑amine has a reported boiling point of 188.6 °C at 760 mmHg and a density of 1.261 g·cm⁻³ . The hydrochloride salt (CAS 1432026‑86‑2) decomposes upon heating and cannot be purified by distillation. For laboratories planning to purify the building block before use—for example, to remove trace impurities that could poison sensitive transition‑metal catalysts—the free base can be distilled under reduced pressure, whereas the salt cannot . This practical distinction is meaningful for procurement in catalyst‑sensitive applications (e.g., palladium‑ or copper‑catalyzed cross‑couplings) where even ppm levels of impurities can deactivate the catalyst.

Purification Distillation Physical properties

Validated Application Scenarios for N‑Allyl‑2‑bromoprop‑2‑en‑1‑amine in Synthetic and Medicinal Chemistry


One‑Step Synthesis of 3‑Substituted‑4‑Methylenepyrrolidines via Intramolecular Carbolithiation

The target compound is the optimal building block for synthesizing 3‑substituted‑4‑methylenepyrrolidines—a scaffold found in numerous bioactive molecules—via a one‑step bromine–lithium exchange / 5‑exo‑trig cyclization / electrophile trapping sequence. Using t‑BuLi (2 equiv) at –78 °C in Et₂O with TMEDA as an additive, the vinyllithium intermediate cyclizes regioselectively; quenching with electrophiles (alkyl halides, aldehydes, ketones, chlorosilanes) delivers the functionalized pyrrolidine in good yields [1]. This methodology has been demonstrated across a range of N‑(2‑bromoallyl)‑N‑allylamine substrates and is directly applicable to the target compound [1].

Zirconocene‑Mediated Synthesis of Functionalized Heterocycles via Organometallic Cyclization / Carbonylation Cascades

N‑Allyl‑2‑bromoprop‑2‑en‑1‑amine reacts with Cp₂Zr(Cl)Me to form a well‑characterized zirconacycle that can be elaborated through carbonylation (CO atmosphere) and subsequent electrophilic trapping to produce a diverse array of functionalized heterocyclic products [2]. This zirconium‑mediated approach provides access to carbonyl‑containing N‑heterocycles that are difficult to prepare by other routes, with the allyl substitution pattern of the target compound delivering a product profile distinct from that obtained with N‑propargyl analogs [2].

Copper‑Catalyzed Oxazolidin‑2‑one Synthesis Using KHCO₃ as a C1 Synthon

The 2‑bromoallyl group in the target compound enables participation in copper‑catalyzed cascade reactions with KHCO₃ to directly construct the oxazolidin‑2‑one ring system [3]. This transformation proceeds via initial carbamic acid formation from the secondary amine, followed by intramolecular copper‑catalyzed vinylation of the 2‑bromoallyl moiety. The reaction uses inexpensive KHCO₃ as both the carbonyl source and base, and tolerates the pendant N‑allyl group, offering a concise entry to N‑allyl‑substituted oxazolidin‑2‑ones—scaffolds of interest in antibacterial drug discovery and asymmetric synthesis [3].

Precursor for Allenimine Generation via Alkali Metal Amide Treatment

N‑(2‑Bromoallyl)‑N‑alkylamines, including the target compound, undergo dehydrobromination with alkali metal amides (NaNH₂ or KNH₂) in liquid ammonia to yield N‑alkylallenimines (1‑alkyl‑2‑methyleneaziridines) [4]. These strained, highly reactive intermediates are valuable for further transformations including ring‑opening reactions with nucleophiles and cycloadditions. The specific N‑allyl substitution on the target compound produces an N‑allylallenimine that bears an additional reactive olefin for downstream diversification—a feature not available from N‑alkyl‑2‑bromoallylamines bearing saturated N‑substituents [4].

Quote Request

Request a Quote for N-Allyl-2-bromoprop-2-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.